

Dalcetrapib's effect on cardiovascular outcomes versus placebo in genetically defined populations

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Dalcetrapib's Cardiovascular Impact: A Tale of Two Genotypes

A comprehensive analysis of **dalcetrapib**'s cardiovascular outcomes reveals a pivotal role for genetics, with the cholesteryl ester transfer protein (CETP) inhibitor demonstrating potential benefits only in a specific, genetically defined patient population. While the landmark dal-OUTCOMES trial showed no overall cardiovascular benefit in a broad population of patients with recent acute coronary syndrome (ACS), the subsequent dal-GenE trial, which focused on individuals with a specific genetic variant, has provided a more nuanced understanding of **dalcetrapib**'s therapeutic potential.

Dalcetrapib, a modulator of CETP, was developed to raise high-density lipoprotein cholesterol (HDL-C) levels, a long-observed biomarker associated with a lower risk of cardiovascular disease. However, the initial large-scale dal-OUTCOMES trial, involving over 15,000 patients with a recent ACS, found that despite significantly increasing HDL-C levels, **dalcetrapib** did not reduce the risk of recurrent cardiovascular events compared to placebo.[1][2] This disappointing result led to a deeper investigation into potential genetic factors that might influence the drug's efficacy.

A pharmacogenomic analysis of the dal-OUTCOMES study identified a significant interaction between the treatment effect of **dalcetrapib** and a single nucleotide polymorphism (rs1967309)



in the adenylate cyclase type 9 (ADCY9) gene.[3] This discovery prompted the dal-GenE trial, a precision medicine study that exclusively enrolled patients with the AA genotype at this specific genetic locus.[4][5][6]

This comparison guide provides a detailed overview of the key findings from the dal-OUTCOMES and dal-GenE trials, presenting the quantitative data, experimental protocols, and the underlying signaling pathways that explain the genotype-dependent effects of **dalcetrapib**.

Quantitative Data Summary

The following tables summarize the primary and key secondary cardiovascular outcomes from the dal-OUTCOMES and dal-GenE clinical trials, comparing the effects of **dalcetrapib** to placebo.

Table 1: dal-OUTCOMES Trial - Cardiovascular Outcomes in a Broad ACS Population

Outcome	Dalcetrapib Group	Placebo Group	Hazard Ratio (95% CI)	p-value
Primary Composite Endpoint	8.3%	8.0%	1.04 (0.93 - 1.16)	0.52
Coronary Heart Disease Death	1.5%	1.6%	0.94 (0.74 - 1.20)	0.66
Nonfatal Myocardial Infarction	5.2%	5.1%	1.02 (0.88 - 1.17)	0.80
Ischemic Stroke	1.1%	0.9%	1.24 (0.88 - 1.73)	0.16
Unstable Angina Hospitalization	Not Reported	Not Reported	Not Reported	Not Reported
Resuscitated Cardiac Arrest	Not Reported	Not Reported	Not Reported	Not Reported



Primary Composite Endpoint: Death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, unstable angina, or cardiac arrest with resuscitation.[1][2]

Table 2: dal-GenE Trial - Cardiovascular Outcomes in Patients with ADCY9 AA Genotype

Outcome	Dalcetrapib Group	Placebo Group	Hazard Ratio (95% CI)	p-value
Primary Composite Endpoint	9.5%	10.6%	0.88 (0.75 - 1.03)	0.12
Cardiovascular Death	2.8%	2.3%	1.21 (0.91 - 1.60)	Not Reported
Non-fatal Myocardial Infarction	5.9%	7.3%	0.79 (0.65 - 0.96)	0.02
Non-fatal Stroke	1.1%	1.2%	0.92 (0.64 - 1.33)	Not Reported
Resuscitated Cardiac Arrest	0.3%	0.1%	2.33 (0.60 - 9.02)	Not Reported

Primary Composite Endpoint: Cardiovascular death, resuscitated cardiac arrest, non-fatal myocardial infarction, or non-fatal stroke.[3][4][5]

It is important to note that the dal-GenE trial's primary endpoint did not reach statistical significance in the intent-to-treat analysis. However, a pre-specified on-treatment sensitivity analysis showed a statistically significant reduction in the primary endpoint with **dalcetrapib**.[7] Furthermore, a significant reduction in the key secondary endpoint of non-fatal myocardial infarction was observed.[4][5] The trial's authors noted that the COVID-19 pandemic may have impacted the results by affecting the reporting of non-fatal events.[4][6]

Experimental Protocols dal-OUTCOMES Trial

Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 3 trial.



- Patient Population: 15,871 patients who had experienced a recent acute coronary syndrome (4-12 weeks prior to randomization).[1][8]
- Intervention: Patients were randomly assigned to receive 600 mg of **dalcetrapib** daily or a matching placebo, in addition to standard medical care.[8]
- Primary Endpoint: A composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, hospitalization for unstable angina, or cardiac arrest with resuscitation.[2]
- Genetic Sub-study: A pharmacogenomic analysis was conducted on a subset of patients to identify genetic variants that might influence the response to dalcetrapib.[3]

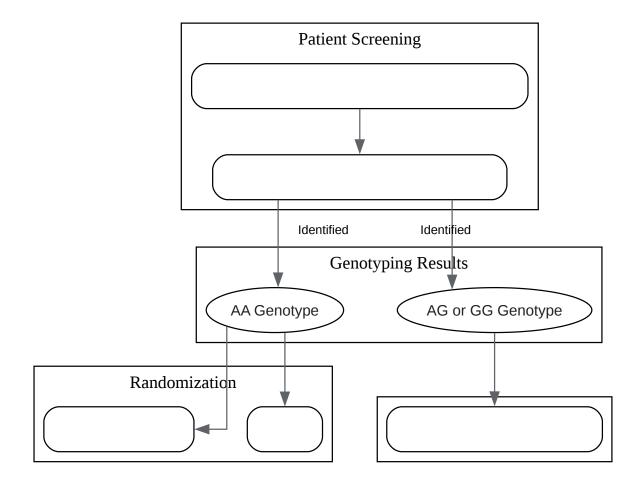
dal-GenE Trial

- Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 3 precision medicine trial.[9][10]
- Patient Population: 6,147 patients who had experienced an acute coronary syndrome within the previous 1-3 months and were confirmed to have the AA genotype at the rs1967309 locus in the ADCY9 gene.[5][9][10]
- Genetic Screening: Patients underwent genetic testing using a real-time polymerase chain reaction (PCR) assay to identify the AA genotype.[9][11]
- Intervention: Eligible patients were randomly assigned in a 1:1 ratio to receive 600 mg of dalcetrapib daily or a matching placebo, on a background of optimal medical therapy.[2][9]
- Primary Endpoint: A composite of cardiovascular death, resuscitated cardiac arrest, non-fatal myocardial infarction, or non-fatal stroke.[3][10]

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow for patient selection in the dal-GenE trial and the proposed signaling pathway that explains the genotype-dependent effects of **dalcetrapib**.

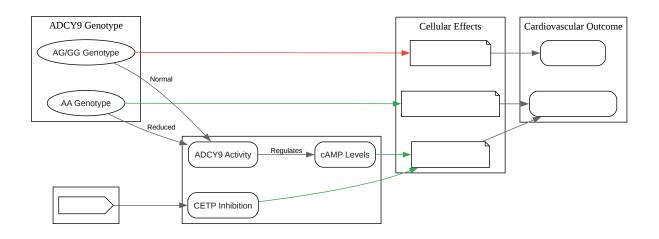




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Caption: Experimental workflow for the dal-GenE trial.





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Caption: Proposed signaling pathway of dalcetrapib.

The ADCY9 Connection: Unraveling the Mechanism

The differential response to **dalcetrapib** is believed to be mediated by the function of the ADCY9 protein.[3] ADCY9 is an enzyme that synthesizes cyclic AMP (cAMP), a crucial second messenger involved in various cellular processes, including cholesterol metabolism. The rs1967309 polymorphism is thought to alter the function or expression of ADCY9.

In individuals with the protective AA genotype, it is hypothesized that **dalcetrapib**'s inhibition of CETP, combined with the altered ADCY9 function, leads to a favorable downstream cascade. This includes an increase in cholesterol efflux capacity, the process by which cholesterol is removed from cells in the artery wall, and the prevention of an increase in high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation.[12][13] In contrast, in individuals with the AG or GG genotypes, **dalcetrapib** treatment has been associated with an increase in hs-CRP, which may counteract any potential benefits of increased HDL-C.[12][13]



Conclusion

The story of **dalcetrapib** underscores the growing importance of pharmacogenomics in drug development and clinical practice. While the initial broad-based trial was unsuccessful, the subsequent genetically-guided investigation has revealed a potential therapeutic niche for this CETP inhibitor. The dal-GenE trial, although not meeting its primary endpoint in the main analysis, provides compelling evidence that targeting specific patient populations based on their genetic makeup can unmask the therapeutic benefits of a drug that would otherwise be deemed ineffective. Further research is warranted to fully elucidate the complex interplay between **dalcetrapib**, CETP, ADCY9, and cardiovascular outcomes, and to determine the ultimate clinical utility of this personalized medicine approach.

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